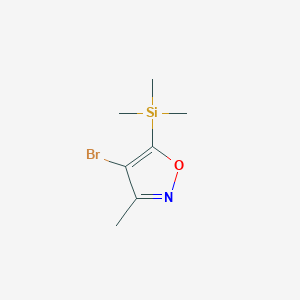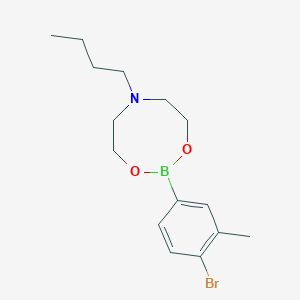![molecular formula C10H13Cl2N3O2 B1528258 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride CAS No. 1803560-72-6](/img/structure/B1528258.png)
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Overview
Description
“2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride” is a compound with the CAS Number: 1803560-72-6. It has a molecular weight of 278.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2.2ClH/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8;;/h1-3,5,7,13H,4,11H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.14 and is typically stored at room temperature. It is available in powder form .Scientific Research Applications
Cancer Research FGFR Inhibitors
The compound has been evaluated as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various forms of cancer. By inhibiting FGFR, this compound could potentially be used in targeted cancer therapies, particularly for cancers that exhibit abnormal FGFR activity .
Antitumor Activity Venetoclax Intermediate
It has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor. Venetoclax is known for its potent antitumor activity, suggesting that this compound could play a role in the development of new cancer treatments .
3. Diabetes and Cardiovascular Diseases: Blood Glucose Reduction Compounds with a similar structure have shown efficacy in reducing blood glucose levels, which could be beneficial in treating or preventing conditions like hyperglycemia, diabetes, hypertriglyceridemia, and cardiovascular diseases .
Antileishmanial Efficacy Visceral Leishmaniasis Treatment
Derivatives of this compound have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease. This suggests potential applications in developing treatments for VL and other parasitic infections .
Colorectal Cancer CDK8 Inhibition
A derivative of this compound has been discovered as a potent Type II CDK8 inhibitor, which could be significant in the treatment of colorectal cancer. CDK8 is a kinase involved in transcription regulation and is a target for anticancer drugs .
Synthetic Chemistry Reagent in Synthesis
This compound serves as a reagent in the synthesis of various biologically active molecules, indicating its importance in synthetic chemistry and drug development processes .
properties
IUPAC Name |
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8;;/h1-3,5,7,13H,4,11H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFLRYKLXMHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride | |
CAS RN |
1803560-72-6 | |
| Record name | 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)




![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)